Neobavaisoflavone

Catalog No.
S536968
CAS No.
41060-15-5
M.F
C20H18O4
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neobavaisoflavone

CAS Number

41060-15-5

Product Name

Neobavaisoflavone

IUPAC Name

7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C20H18O4/c1-12(2)3-4-14-9-13(5-8-18(14)22)17-11-24-19-10-15(21)6-7-16(19)20(17)23/h3,5-11,21-22H,4H2,1-2H3

InChI Key

OBGPEBYHGIUFBN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Neobavaisoflavone

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)C

The exact mass of the compound Neobavaisoflavone is 322.1205 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. It belongs to the ontological category of 7-hydroxyisoflavones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]. However, this does not mean our product can be used or applied in the same or a similar way.

Neobavaisoflavone is a prenylated isoflavone primarily isolated from the seeds of *Psoralea corylifolia*. As a member of the flavonoid class, it is investigated for a range of biological activities, including anti-inflammatory, antioxidant, and anti-osteoporotic properties. Its defining structural feature, a prenyl group, critically influences its bioactivity and differentiates it from more common non-prenylated isoflavones like genistein and daidzein, making it a specific tool for research into metabolic diseases, bone biology, and inflammatory signaling.

Substituting Neobavaisoflavone with non-prenylated analogs like genistein or daidzein is inadvisable for mechanism-specific studies. The prenyl moiety significantly alters lipophilicity and steric interactions, leading to distinct binding affinities and potencies at key molecular targets such as protein tyrosine phosphatases and nuclear receptors. Even substitution with other prenylated flavonoids like bavachin or isobavachalcone can yield quantitatively different outcomes in cellular assays. For reproducible and target-validated results in metabolic or bone formation research, sourcing the specific Neobavaisoflavone isomer is critical to avoid confounding data and ensure study comparability.

Potent and Differentiated PTP1B Inhibition Compared to Structural Analogs

Neobavaisoflavone demonstrates potent inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key target in type 2 diabetes research. In a comparative enzyme assay, Neobavaisoflavone exhibited an IC50 value of 17.9 ± 2.6 μM. This potency is comparable to its close analog, bavachin (IC50 of 15.2 ± 1.2 μM), but significantly stronger than other flavonoids that lack specific prenyl or methoxy group substitutions, which show IC50 values greater than 60 μM.

Evidence DimensionPTP1B Enzyme Inhibition (IC50)
Target Compound Data17.9 ± 2.6 μM
Comparator Or BaselineBavachin (analog): 15.2 ± 1.2 μM; Unsubstituted analogs: >60 μM
Quantified DifferenceOver 3.3-fold more potent than unsubstituted flavonoid analogs.
ConditionsIn vitro enzyme inhibition assay against human recombinant PTP1B.

For researchers targeting PTP1B, this specifies Neobavaisoflavone as a potent, well-characterized inhibitor, justifying its selection over less active, more generic flavonoids for screening or mechanism of action studies.

Quantifiable Induction of Osteogenic Differentiation in Pre-Osteoblastic Cells

Neobavaisoflavone actively promotes osteogenesis in MC3T3-E1 pre-osteoblastic cells, a key process in bone biology research. Treatment with Neobavaisoflavone results in a notable, concentration-dependent increase in alkaline phosphatase (ALP) activity, a critical marker of osteoblast differentiation. This pro-osteogenic effect is also demonstrated by an increase in the expression of bone matrix proteins like Type I collagen and osteocalcin. In contrast, the common isoflavone daidzein shows weaker or negligible effects on ALP activity in some cell models, highlighting the functional importance of Neobavaisoflavone's specific structure.

Evidence DimensionAlkaline Phosphatase (ALP) Activity Induction
Target Compound DataConcentration-dependent enhancement of ALP activity and bone nodule formation.
Comparator Or BaselineDaidzein (common isoflavone): Showed negligible ALP activity enhancement in ASCs and weaker enhancement than other analogs in BMSCs.
Quantified DifferenceDemonstrates a clear pro-osteogenic effect where common substitutes like daidzein are less effective or inactive.
ConditionsIn vitro culture of MC3T3-E1 pre-osteoblastic cells and bone marrow-derived mesenchymal stem cells (BMSCs) / adipose-derived stromal/stem cells (ASCs).

This evidence justifies the procurement of Neobavaisoflavone over common isoflavones like daidzein for studies requiring robust and reproducible induction of osteoblast differentiation and bone matrix formation.

Dual PPARα and PPARγ Agonist Activity for Metabolic Regulation Studies

Neobavaisoflavone functions as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), activating both in a dose-dependent manner. This dual activity is a distinguishing feature relevant for studying integrated metabolic pathways, as many synthetic agonists are selective for one subtype (e.g., fibrates for PPARα, thiazolidinediones for PPARγ). Among a panel of tested flavonoids, Neobavaisoflavone was identified as the most potent inducer of UGT1A1, an effect mediated through its activation of PPARs. This provides a specific, functional readout of its receptor agonism.

Evidence DimensionNuclear Receptor Activation
Target Compound DataDose-dependent activation of both PPARα and PPARγ.
Comparator Or BaselineSelective agonists (e.g., fibrates, thiazolidinediones) which typically target only one PPAR subtype.
Quantified DifferenceOffers a dual-agonist profile not present in subtype-selective benchmark compounds.
ConditionsCell-based nuclear receptor reporter assays; hepatic cell lines.

For researchers investigating lipid metabolism, inflammation, and detoxification pathways regulated by PPARs, Neobavaisoflavone provides a valuable tool with a dual-activation profile, justifying its selection over single-target synthetic agonists.

Lead Compound for Developing Modulators of Insulin Signaling Pathways

Based on its quantified, micromolar-range inhibition of PTP1B, Neobavaisoflavone is a justified choice as a lead compound or positive control in screening campaigns aimed at discovering novel therapeutics for type 2 diabetes and obesity.

Inducing Agent for In Vitro Bone Regeneration and Tissue Engineering Models

The demonstrated ability of Neobavaisoflavone to robustly increase ALP activity and bone matrix protein expression makes it a specific and effective agent for inducing osteogenic differentiation in cell culture models, particularly where common substitutes like daidzein are less effective.

Investigating Integrated Metabolic Regulation via Dual PPAR Activation

As a dual PPARα/γ agonist, Neobavaisoflavone is well-suited for studies on the interplay between lipid metabolism, glucose homeostasis, and detoxification pathways. Its use is indicated in research exploring the coordinated regulation of metabolic gene expression.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

322.12050905 Da

Monoisotopic Mass

322.12050905 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Neobavaisoflavone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

Dates

Last modified: 08-15-2023
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